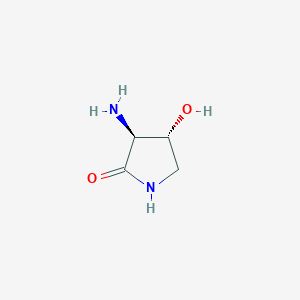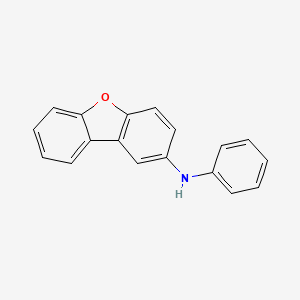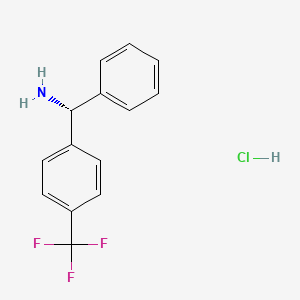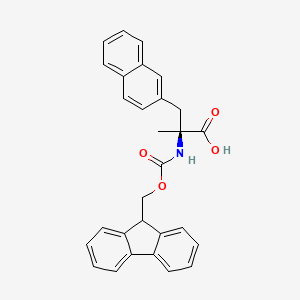
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate is a complex organic compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol This compound is characterized by its unique structure, which includes a methoxycarbonyl group, dimethyl-phenyl group, and a dihydroacridine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxycarbonyl Group: This step involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst.
Introduction of the Dimethyl-Phenyl Group: This can be achieved through Friedel-Crafts alkylation, where a dimethylbenzene derivative reacts with an appropriate electrophile.
Formation of the Dihydroacridine Carboxylate Moiety: This step involves the cyclization of an intermediate compound under specific conditions, such as heating with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
作用機序
The mechanism of action of (4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(4-Methoxycarbonyl-2,6-dimethyl-phenyl) 9,10-dihydroacridine-9-carboxylate: shares similarities with other acridine derivatives and methoxycarbonyl-substituted compounds.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Carbamazepine: A compound with a similar acridine-like structure used as an anticonvulsant and mood-stabilizing drug.
Uniqueness
Structural Uniqueness: The combination of methoxycarbonyl, dimethyl-phenyl, and dihydroacridine carboxylate groups in a single molecule is unique and contributes to its distinct chemical properties.
Functional Versatility:
特性
IUPAC Name |
(4-methoxycarbonyl-2,6-dimethylphenyl) 9,10-dihydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-12-16(23(26)28-3)13-15(2)22(14)29-24(27)21-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)21/h4-13,21,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSORULXTVVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2C3=CC=CC=C3NC4=CC=CC=C24)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)





![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)



![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)

![[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
